![molecular formula C27H26N2O4 B6151041 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoicacid CAS No. 2172582-72-6](/img/no-structure.png)
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid, or 2-FMPB, is a novel compound with a wide range of potential applications in a variety of scientific fields. Its structure is composed of two benzene rings connected by a piperazine ring, with a carboxylic acid group and a methoxycarbonyl group located on the piperazine ring. This compound has only recently been synthesized and studied, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
2-FMPB has a wide range of potential applications in scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. The compound has also been studied as a potential inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-FMPB has been studied as a potential inhibitor of the growth of certain bacteria, fungi, and parasites.
Wirkmechanismus
The exact mechanism of action of 2-FMPB is still being studied, but it is believed to interact with certain receptors and enzymes in the body. The compound is thought to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the estrogen receptor. In addition, 2-FMPB is believed to modulate the activity of certain proteins, such as protein kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
2-FMPB has been studied for its potential biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the growth of certain bacteria, fungi, and parasites. In addition, 2-FMPB has been found to modulate the activity of certain proteins involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-FMPB in laboratory experiments include its relatively simple synthesis process and its potential for a wide range of applications. The compound is also relatively stable, which makes it suitable for use in long-term experiments. The main limitation of using 2-FMPB in laboratory experiments is the lack of detailed information about its exact mechanism of action.
Zukünftige Richtungen
Future research on 2-FMPB should focus on further elucidating its exact mechanism of action and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on exploring the compound's potential as an inhibitor of certain enzymes and as a modulator of certain proteins involved in the regulation of various cellular processes. Finally, future research should focus on exploring the compound's potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
2-FMPB can be synthesized using a two-step reaction process. The first step involves reacting 4-chlorobenzene-1-carbonyl chloride with piperazine to form the piperazine ring. The second step involves reacting the piperazine ring with 9H-fluoren-9-ylmethoxycarbonyl chloride to form 2-FMPB. The synthesis process is relatively simple and can be completed in a laboratory setting with readily available materials.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid involves the reaction of 4-(piperazin-1-ylmethyl)benzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form the Fmoc-protected intermediate. The Fmoc group is then removed using a base to yield the final product.", "Starting Materials": [ "4-(piperazin-1-ylmethyl)benzoic acid", "9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)", "Base" ], "Reaction": [ "Step 1: Dissolve 4-(piperazin-1-ylmethyl)benzoic acid in a suitable solvent.", "Step 2: Add a base to the solution and stir.", "Step 3: Slowly add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for a suitable amount of time.", "Step 5: Add a base to the reaction mixture to remove the Fmoc group.", "Step 6: Isolate the final product by filtration or other suitable means." ] } | |
CAS-Nummer |
2172582-72-6 |
Molekularformel |
C27H26N2O4 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-8-2-1-7-19(20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
InChI-Schlüssel |
FSWJTSLHFGGYLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.